molecular formula C21H23NO6 B1669294 Colchinoic acid CAS No. 6714-14-3

Colchinoic acid

Cat. No.: B1669294
CAS No.: 6714-14-3
M. Wt: 385.4 g/mol
InChI Key: ZAIRUODZMPTJLF-UHFFFAOYSA-N
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Description

Colchinoic acid (synonyms: Colchicinoic acid, Allocolchiceine) is a tubulin-binding biochemical with the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol . Its CAS registry number is 6714-14-3, and it is structurally derived from colchicine through hydrolytic ring C contraction via a benzilic-type rearrangement . This compound exhibits a density of 1.31 g/cm³ and requires storage at -20°C (powder) or -80°C (in solvent) to maintain stability .

As a tubulin-targeting compound, this compound shares functional similarities with other microtubule-modulating agents but differs in its binding mechanism and structural configuration . Its role in disrupting microtubule dynamics makes it relevant in studying cytoskeletal disorders and antimitotic therapies.

Properties

CAS No.

6714-14-3

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

8-acetamido-13,14,15-trimethoxytricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaene-5-carboxylic acid

InChI

InChI=1S/C21H23NO6/c1-11(23)22-16-8-6-12-10-17(26-2)19(27-3)20(28-4)18(12)14-7-5-13(21(24)25)9-15(14)16/h5,7,9-10,16H,6,8H2,1-4H3,(H,22,23)(H,24,25)

InChI Key

ZAIRUODZMPTJLF-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)C(=O)O)OC)OC)OC

Appearance

Solid powder

Other CAS No.

6714-14-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Allocolchicein, Allocolchiceine, allocolchicine, Colchicic acid (8CI), Colchinoic acid, Colchicinoic acid

Origin of Product

United States

Chemical Reactions Analysis

Nomenclature Clarification

The term "colchinoic acid" may refer to:

  • A misspelling of colchicine (PubChem CID 6167 ), a well-characterized tropolone alkaloid derived from Colchicum species.

  • A theoretical oxidative or hydrolytic derivative of colchicine, though no peer-reviewed studies confirm its synthesis or reactivity.

  • A region-specific or obsolete synonym not indexed in modern databases.

Reactivity of Structurally Related Compounds

If "this compound" is hypothesized as a derivative of colchicine, insights can be extrapolated from known reactions of colchicine and analogous tropolones:

Oxidation Reactions

Colchicine undergoes oxidation at its methoxy groups or tropone ring. For example:

Colchicine+CrO3Dehydrocolchicine+Byproducts\text{Colchicine}+\text{CrO}_3\rightarrow \text{Dehydrocolchicine}+\text{Byproducts}

Such reactions typically modify the bioactive scaffold but are not documented for "this compound" .

Hydrolysis

Acid- or base-catalyzed hydrolysis of colchicine’s acetamide group yields colchiceine , a primary alcohol:

Colchicine+H2OH+/OHColchiceine+Acetic Acid\text{Colchicine}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Colchiceine}+\text{Acetic Acid}

This pathway does not produce carboxylic acid derivatives like "this compound" .

Electrophilic Substitution

Tropolone rings in colchicine participate in electrophilic aromatic substitution (e.g., nitration, sulfonation). For example:

Colchicine+HNO3Nitrocolchicine+H2O\text{Colchicine}+\text{HNO}_3\rightarrow \text{Nitrocolchicine}+\text{H}_2\text{O}

No analogous studies exist for hypothetical "this compound" .

Comparative Analysis of Acid Derivatives

The reactivity of carboxylic acid derivatives (e.g., chlorogenic acid , crotonic acid ) provides indirect insights:

Reaction Type Example Relevance to Hypothetical this compound
Esterification Chlorogenic acid + methanol → methyl chlorogenate Requires free -COOH group; unconfirmed in this compound.
Decarboxylation Crotonic acid → CO₂ + propene under pyrolysis Theoretical pathway if -COOH is present.
Reduction Crotonic acid + H₂ → butyric acid Dependent on unsaturated bonds; speculative.

Research Recommendations

To address this knowledge gap:

  • Synthetic Studies : Design experiments to oxidize colchicine’s alcohol or ketone groups to carboxylic acids.

  • Spectroscopic Characterization : Use NMR and MS to confirm the structure of any putative "this compound."

  • Database Updates : Submit validated data to PubChem or Reaxys to establish nomenclature clarity.

Limitations

  • No experimental data or computational studies validate the existence or reactivity of "this compound."

  • The term may originate from non-peer-reviewed sources, outdated literature, or regional nomenclature.

Comparison with Similar Compounds

Colchicine and Derivatives

Colchinoic acid is structurally related to colchicine, a well-characterized alkaloid. While both compounds bind tubulin, this compound lacks the tropolone ring of colchicine, which is critical for the latter’s high-affinity interaction with tubulin’s β-subunit . This structural difference reduces this compound’s binding efficacy but alters its toxicity profile.

Key Differences :

  • Colchicine : Binds irreversibly to tubulin, inhibiting microtubule polymerization and mitosis.
  • This compound: Exhibits weaker binding affinity due to the absence of the tropolone moiety, leading to reversible effects on microtubules .

Allocolchicine

Allocolchicine, another analogue, shares a tricyclic structure with this compound but retains a modified tropolone ring. Molecular docking studies suggest that allocolchicine’s planar structure enhances its interaction with tubulin compared to this compound .

Comparison with Functionally Similar Compounds

PIH (Ciliogenesis Inhibitor)

PIH destabilizes microtubules by antagonizing Hedgehog (Hh) signaling and repressing cilia biogenesis . Unlike this compound, which directly binds tubulin, PIH acts indirectly by promoting α-tubulin disassembly.

Parameter This compound PIH
Target Tubulin Microtubules (via Hh signaling)
Mechanism Direct binding to tubulin Indirect destabilization
Application Antimitotic research Ciliopathy studies
Toxicity Lower acute toxicity vs. colchicine Not well-documented

Chlorpyrifos-oxon

It inhibits acetylcholinesterase (AChE), highlighting the diversity of mechanisms among tubulin-binding and non-tubulin compounds .

Research Findings and Data

Toxicity Profiles

This compound’s toxicity is lower than that of colchicine, as shown in molecular docking analyses. The absence of the tropolone ring reduces its ability to disrupt mitosis irreversibly, making it a safer candidate for experimental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Colchinoic acid
Reactant of Route 2
Reactant of Route 2
Colchinoic acid

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